![molecular formula C17H13NO3 B5524907 2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol](/img/structure/B5524907.png)
2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol
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Description
"2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" is a compound that belongs to a broader class of chemicals featuring quinoline and benzodioxin structures. Quinoline derivatives have been widely studied for their various biological activities, including anti-HIV properties, as demonstrated in the synthesis and structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines (Strekowski et al., 1991).
Synthesis Analysis
The synthesis of related compounds, such as 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, involves PTSA-catalyzed cyclocondensation reactions, highlighting the potential synthetic pathways that might be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated using various spectroscopy methods, including NMR and IR, which are essential tools in confirming the structure of synthesized compounds (Hussain et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclocondensation and reactions with isothiocyanic acid, leading to thioxo derivatives of imidazoquinazolinones, indicating a diverse reactivity profile that could be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Mrkvička et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photofluorescent properties, have been investigated, which can provide insights into the physical characteristics of "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).
Scientific Research Applications
Chemical Transformations and Synthesis
Research has demonstrated the utility of related quinoline and benzodioxin compounds in facilitating novel chemical transformations. For example, a study by Lee et al. (2005) synthesized compounds including 3-benzylidene-3,4-dihydro-1H-quinolin-2-one, starting from Baylis–Hillman adducts, showcasing the potential of quinoline derivatives in complex chemical syntheses (Lee, Chang Gon et al., 2005). This highlights the role of such compounds in enabling new chemical pathways, which can be vital for the development of novel pharmaceuticals and materials.
Biological Activities and Mechanistic Insights
Quinoline derivatives have been explored for their diverse biological activities, with studies revealing their potential in addressing various diseases. For instance, Reis et al. (2011) synthesized 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, evaluating their antiproliferative activities against human cancer cell lines. The compounds exhibited promising cytotoxicity, suggesting the therapeutic potential of quinoline derivatives in cancer treatment (Reis, R. et al., 2011). This research underscores the importance of quinoline compounds in drug discovery, especially for developing new anticancer agents.
Applications in Drug Discovery
The structural versatility of quinoline derivatives has been leveraged in drug discovery, particularly in the development of anticancer and antimicrobial agents. Bolakatti et al. (2020) designed novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer and antibacterial activity, especially against Gram-negative bacteria (Bolakatti, Girish et al., 2020). These findings highlight the potential of quinoline-based compounds in creating more effective and selective therapies for cancer and infectious diseases.
properties
IUPAC Name |
3-quinolin-2-yl-2H-1,4-benzodioxin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-10-9-12-5-1-2-6-13(12)18-16/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQFGLMCELVMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=NC4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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